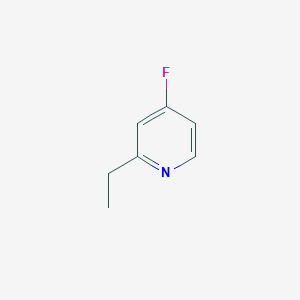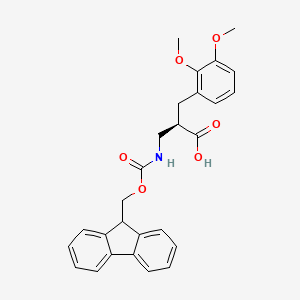![molecular formula C12H13N5O4 B15220457 (2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)
(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine ring, multiple hydroxyl groups, and a nitrile group, which contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrrolo[2,1-f][1,2,4]triazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced via oxidation reactions or by using protecting group strategies followed by deprotection.
Incorporation of the nitrile group: This step may involve nucleophilic substitution reactions or cyanation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Selection of cost-effective reagents: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of purification techniques: such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Aldehydes, ketones, or carboxylic acids.
Reduction products: Primary or secondary amines.
Substitution products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with nucleic acid synthesis: Inhibiting the replication of viruses or cancer cells.
Inducing oxidative stress: Leading to cell death in targeted cells.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile: can be compared with other compounds containing pyrrolo[2,1-f][1,2,4]triazine rings or similar functional groups.
Uniqueness
Unique structural features: The combination of the pyrrolo[2,1-f][1,2,4]triazine ring, multiple hydroxyl groups, and a nitrile group.
Distinct reactivity: The specific arrangement of functional groups leads to unique chemical reactivity and biological activity.
This article provides a general overview of the compound. For detailed and specific information, consulting scientific literature and research articles is recommended.
Propiedades
Fórmula molecular |
C12H13N5O4 |
|---|---|
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9+,10-,12-/m1/s1 |
Clave InChI |
BRDWIEOJOWJCLU-DLYFRVTGSA-N |
SMILES isomérico |
C1=C2C(=NC=NN2C(=C1)[C@@]3([C@@H]([C@H]([C@H](O3)CO)O)O)C#N)N |
SMILES canónico |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


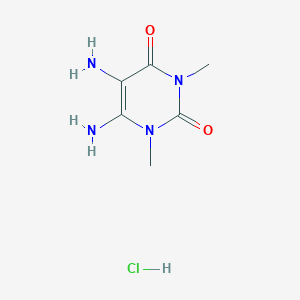
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B15220380.png)
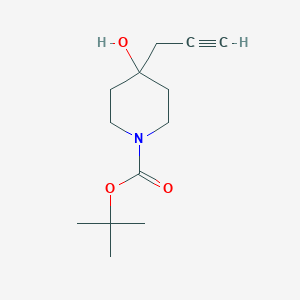
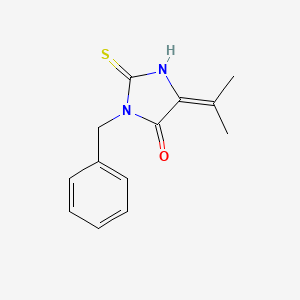
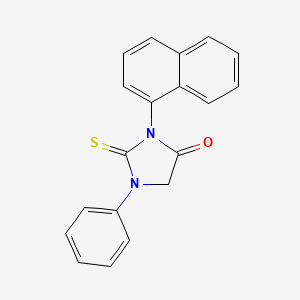
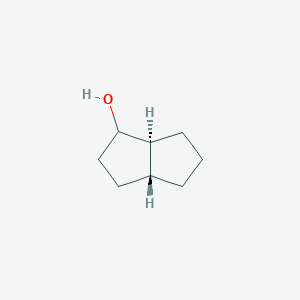

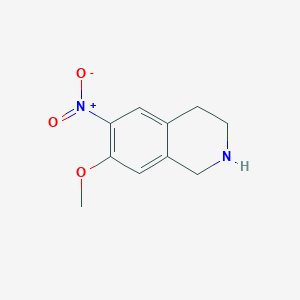
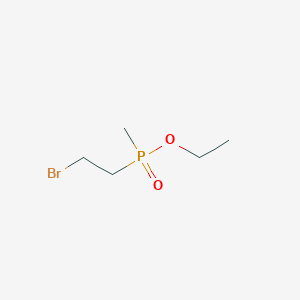
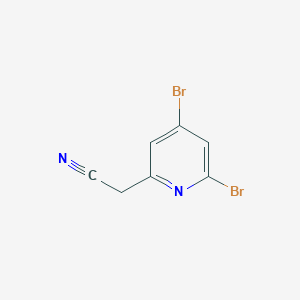
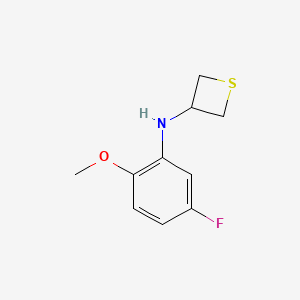
![Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B15220452.png)
